![molecular formula C23H23BrN4O2 B2691961 N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203352-78-6](/img/structure/B2691961.png)
N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique structure and properties that make it an ideal candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Synthetic Pathways and Derivatives : Research efforts have been directed towards synthesizing various pyridine derivatives due to their potential therapeutic applications. A notable study involves the synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which has shown significant analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008). Such synthetic pathways highlight the versatility of pyridine scaffolds in drug development.
Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including various pyrimidinone and pyrazolopyrimidine derivatives derived from related chemical structures, have been synthesized and identified as potent anti-inflammatory and analgesic agents. This suggests the utility of such compounds in developing new medications targeting inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents : Derivatives of related chemical structures have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, offering a basis for developing new antiprotozoal agents. This includes efficacies against strains like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antibacterial and Antifungal Activities : Synthesized pyridine derivatives have been evaluated for their antibacterial and antifungal activities, indicating the role of such compounds in addressing microbial resistance. The insecticidal activity of certain pyridine derivatives against pests like the cowpea aphid further illustrates the diverse biological activities of these compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular Interactions and Mechanistic Insights
- CB1 Cannabinoid Receptor Antagonists : N-substituted pyridine derivatives have been explored for their interactions with the CB1 cannabinoid receptor, offering insights into the design of receptor antagonists for therapeutic applications. This includes understanding the molecular basis of antagonist activity, which could inform the development of treatments for conditions modulated by cannabinoid receptors (Shim et al., 2002).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c1-30-20-7-5-16(6-8-20)21-9-10-22(27-26-21)28-13-11-17(12-14-28)23(29)25-19-4-2-3-18(24)15-19/h2-10,15,17H,11-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGAPVBHJZVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2691878.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)
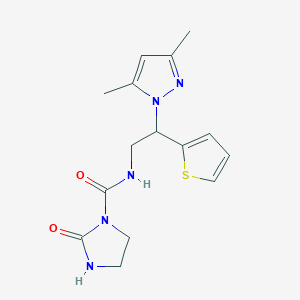

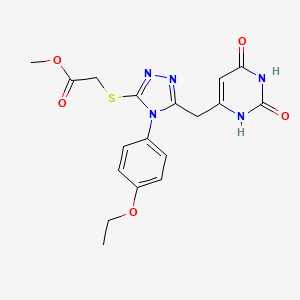
![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)
![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)
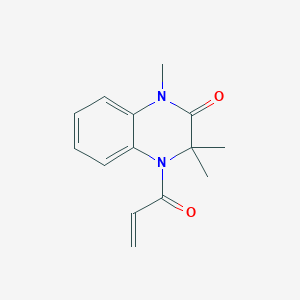
![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)
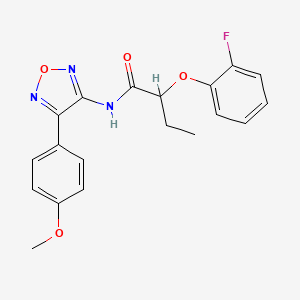
![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)
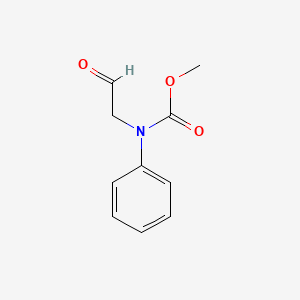
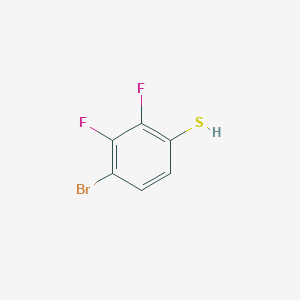
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)